molecular formula C7H6FNO3 B1296213 1-Fluoro-3-methoxy-5-nitrobenzene CAS No. 7087-60-7

1-Fluoro-3-methoxy-5-nitrobenzene

Cat. No. B1296213
CAS RN: 7087-60-7
M. Wt: 171.13 g/mol
InChI Key: FPDLQPICBDMTLB-UHFFFAOYSA-N
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Description

1-Fluoro-3-methoxy-5-nitrobenzene is a chemical compound with the molecular formula C7H6FNO3 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-methoxy-5-nitrobenzene consists of a benzene ring with a fluoro (F), methoxy (OCH3), and nitro (NO2) substituents . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .

Scientific Research Applications

Density Functional Theory Studies

Research involving the internal rotational barriers of aromatic nitro compounds, including studies on similar fluoro-nitrobenzene derivatives, offers insights into the molecular geometries and energy barriers associated with their nitro groups. Such studies are crucial for understanding the electronic properties and reactivity of these compounds, potentially including 1-Fluoro-3-methoxy-5-nitrobenzene. For example, Chen and Chieh (2002) conducted a density functional theory study to explore these aspects in various nitroaromatic compounds, highlighting the impact of substituents on molecular behavior (P. Chen & Y. Chieh, 2002).

Synthesis and Characterization

The synthesis and structural characterization of similar nitroaromatic compounds provide a basis for the development of new materials and chemicals. For instance, Sweeney, McArdle, and Aldabbagh (2018) described the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, emphasizing the importance of such compounds in organic synthesis and material science (Martin Sweeney, P. McArdle, & F. Aldabbagh, 2018).

Electrophilic Aromatic Substitution

The ability of fluoro-nitroaromatic compounds to undergo electrophilic aromatic substitution reactions is a key area of study, with implications for the synthesis of complex organic molecules. Banks et al. (2003) investigated the synthesis and reactivity of 1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, demonstrating its utility in the fluorination of aromatic substrates (R. Banks, M. K. Besheesh, W. Fraenk, & T. Klapötke, 2003).

Quantum Dot Sensing

The development of sensors for nitroaromatic compounds, leveraging the properties of quantum dots, represents another application area. Algarra et al. (2011) utilized CdSe quantum dots capped with PAMAM dendrimers for detecting nitroaromatic compounds, highlighting the potential use of fluoro-nitrobenzene derivatives in environmental monitoring and security (Manuel Algarra, B. Campos, M. S. Miranda, & J. C. D. da Silva, 2011).

Antioxidant Studies

The exploration of nitroaromatic compounds in the context of their antioxidant properties provides insights into their potential biomedical applications. Keypour et al. (2020) synthesized Schiff-base complexes containing nitrobenzene derivatives, including studies on their antioxidant activities, suggesting the relevance of such studies to 1-Fluoro-3-methoxy-5-nitrobenzene (H. Keypour, Masoumeh Mahmoudabadi, A. Shooshtari, M. Bayat, E. Soltani, R. Karamian, & Seyed Hamed Moazzami Farida, 2020).

Safety And Hazards

1-Fluoro-3-methoxy-5-nitrobenzene is considered hazardous. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-fluoro-3-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDLQPICBDMTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296493
Record name 3-Fluoro-5-nitroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-methoxy-5-nitrobenzene

CAS RN

7087-60-7
Record name 7087-60-7
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Record name 3-Fluoro-5-nitroanisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-3-methoxy-5-nitrobenzene
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